(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18028606
InChI: InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
SMILES:
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol

(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride

CAS No.:

Cat. No.: VC18028606

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride -

Specification

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
IUPAC Name (1S,2R)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride
Standard InChI InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
Standard InChI Key PFPIBECRKHFOJR-JBUOLDKXSA-N
Isomeric SMILES C1C[C@@H]([C@H]1CN)O.Cl
Canonical SMILES C1CC(C1CN)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol . Its IUPAC name specifies the stereochemistry at the 1st and 2nd positions of the cyclobutane ring, distinguishing it from other enantiomers such as (1R,2R) and (1R,2S). Key identifiers include:

PropertyValueSource
Canonical SMILESC1CC@HO.Cl
Isomeric SMILESC1CC@HO.Cl
InChIKeyPFPIBECRKHFOJR-TYSVMGFPSA-N
PubChem CID (stereoisomer)96217312 (related compound)

The cyclobutane ring imposes significant ring strain, which influences reactivity and conformational flexibility. The aminomethyl and hydroxyl groups create hydrogen-bonding capabilities, while the hydrochloride salt enhances solubility in polar solvents .

Research Findings and Comparative Analysis

Stereochemical Influence on Bioactivity

The biological activity of cyclobutane derivatives is highly enantiomer-dependent. For instance:

  • The (1R,2R) enantiomer demonstrates higher binding affinity to neurological targets compared to its (1R,2S) counterpart .

  • In SARS-CoV-2 macrodomain inhibitors, the R-configuration at the 1-position enhances hydrogen bonding with the Phe156 backbone, improving potency .

These findings underscore the need for enantioselective synthesis and testing of (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride to evaluate its unique pharmacological profile.

Future Directions and Research Opportunities

Targeted Synthesis and Optimization

Developing scalable methods for the (1S,2R) enantiomer is critical. Strategies may include:

  • Dynamic kinetic resolution to control stereochemistry.

  • Fragment-based drug design to optimize interactions with biological targets .

Biological Screening

Priority areas for testing include:

  • Neuropharmacological assays (e.g., GABA receptor binding).

  • Antiviral activity screens against SARS-CoV-2 and related viruses .

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